molecular formula C15H17F3N4O3S B11616290 ethyl 2-(1,3-benzothiazol-2-ylamino)-N-(dimethylcarbamoyl)-3,3,3-trifluoroalaninate

ethyl 2-(1,3-benzothiazol-2-ylamino)-N-(dimethylcarbamoyl)-3,3,3-trifluoroalaninate

Cat. No.: B11616290
M. Wt: 390.4 g/mol
InChI Key: NKIOLFUPJBJTGM-UHFFFAOYSA-N
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Description

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound that features a benzothiazole ring, a trifluoropropanoate group, and a dimethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring The dimethylcarbamoyl group is then introduced via carbamoylation reactions using reagents such as dimethylcarbamoyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave irradiation and one-pot multicomponent reactions can also be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzyme active sites, inhibiting their activity. The trifluoropropanoate group can enhance the compound’s stability and bioavailability, while the dimethylcarbamoyl group can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is unique due to its combination of a benzothiazole ring, a trifluoropropanoate group, and a dimethylcarbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H17F3N4O3S

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-2-(dimethylcarbamoylamino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C15H17F3N4O3S/c1-4-25-11(23)14(15(16,17)18,21-13(24)22(2)3)20-12-19-9-7-5-6-8-10(9)26-12/h5-8H,4H2,1-3H3,(H,19,20)(H,21,24)

InChI Key

NKIOLFUPJBJTGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=NC2=CC=CC=C2S1)NC(=O)N(C)C

Origin of Product

United States

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